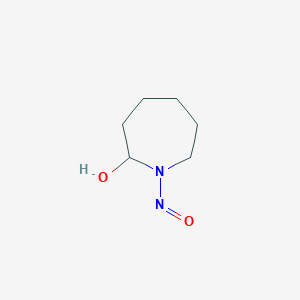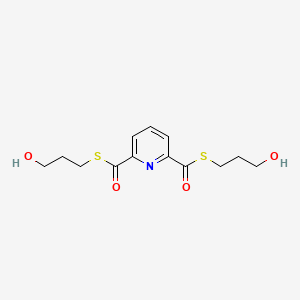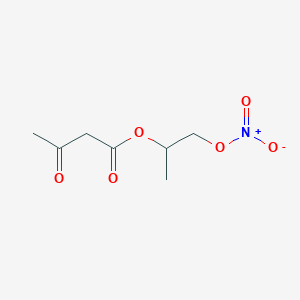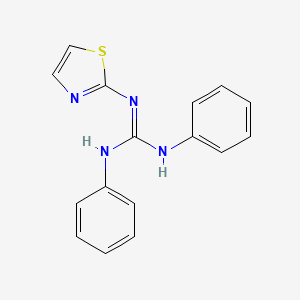![molecular formula C15H14BrNO B14398642 N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide CAS No. 89473-64-3](/img/structure/B14398642.png)
N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([1,1’-Biphenyl]-3-yl)-2-bromopropanamide: is an organic compound that features a biphenyl group attached to a bromopropanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-3-yl)-2-bromopropanamide typically involves the reaction of 3-aminobiphenyl with 2-bromopropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-([1,1’-Biphenyl]-3-yl)-2-bromopropanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The biphenyl group can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of N-([1,1’-Biphenyl]-3-yl)-2-azidopropanamide or N-([1,1’-Biphenyl]-3-yl)-2-thiocyanatopropanamide.
Reduction: Formation of N-([1,1’-Biphenyl]-3-yl)-2-aminopropane.
Oxidation: Formation of hydroxylated or carboxylated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-([1,1’-Biphenyl]-3-yl)-2-bromopropanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It serves as a probe in studying enzyme-substrate interactions and protein-ligand binding
Wirkmechanismus
The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-2-bromopropanamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes by binding to their active sites. The biphenyl group provides hydrophobic interactions, while the amide and bromine functionalities can form hydrogen bonds and halogen bonds with the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,1’-Biphenyl)-2-yl-2-methylbenzamide
- N,N’-([1,1’-Biphenyl]-3,3’-diyl)bis(thiophene-2-carboximidamide)
- Triphenylphosphonium-conjugated N-(1,1’-biphenyl)-2-yl aliphatic amides
Uniqueness
N-([1,1’-Biphenyl]-3-yl)-2-bromopropanamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Eigenschaften
CAS-Nummer |
89473-64-3 |
|---|---|
Molekularformel |
C15H14BrNO |
Molekulargewicht |
304.18 g/mol |
IUPAC-Name |
2-bromo-N-(3-phenylphenyl)propanamide |
InChI |
InChI=1S/C15H14BrNO/c1-11(16)15(18)17-14-9-5-8-13(10-14)12-6-3-2-4-7-12/h2-11H,1H3,(H,17,18) |
InChI-Schlüssel |
GFSGFEZIGFEYOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1=CC=CC(=C1)C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


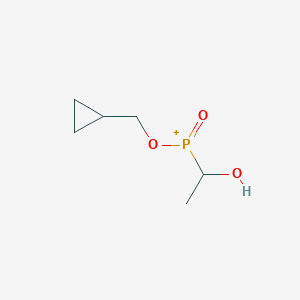
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol](/img/structure/B14398563.png)
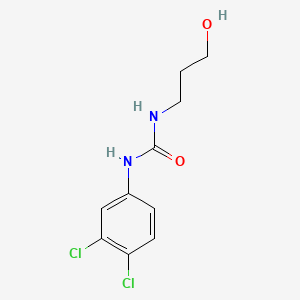
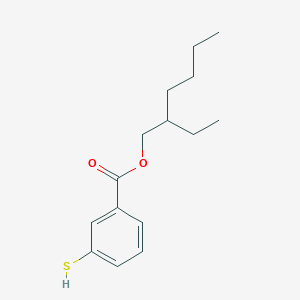
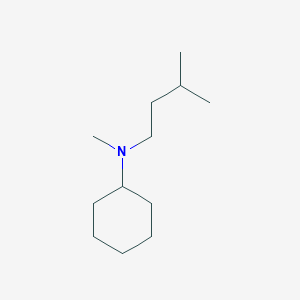
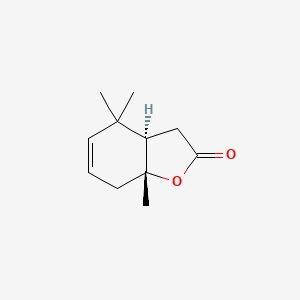
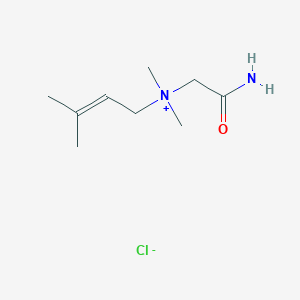
![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)

